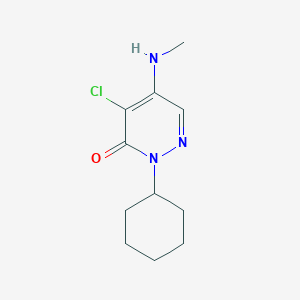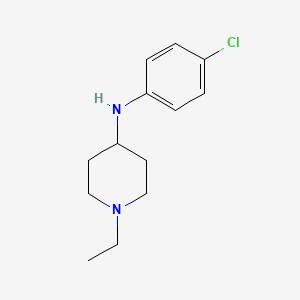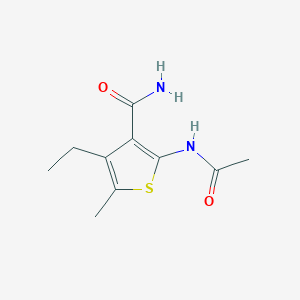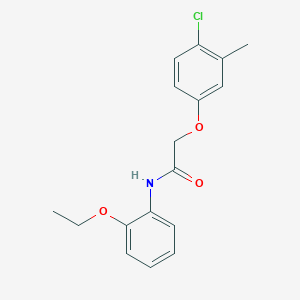
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, also known as CCMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of various chemicals, and it has been found to have potential applications in the field of medicine and biochemistry. In
科学的研究の応用
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. Additionally, this compound has been found to have activity against cancer cells, and it has been studied for its potential use in cancer therapy. Furthermore, this compound has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases.
作用機序
The exact mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition results in the death of cancer cells, which are rapidly dividing and require topoisomerase II for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to have antimicrobial properties, and it has been shown to be effective against a variety of bacterial strains. Additionally, this compound has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been found to have activity against cancer cells, and it has been shown to induce cell death in vitro and in vivo.
実験室実験の利点と制限
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has been shown to have activity against a variety of biological targets. Additionally, this compound has been found to have low toxicity in animal models, which makes it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, this compound has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
将来の方向性
There are a number of future directions for research on 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further study is needed to fully understand the mechanism of action of this compound and its effects on various biological targets. Furthermore, there is potential for the development of new drugs based on the structure of this compound, which could have improved efficacy and reduced toxicity compared to current treatments. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
合成法
The synthesis of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone involves the reaction of 4-chloro-2-cyclohexyl-3(2H)-pyridazinone with methylamine. This reaction results in the formation of this compound, which is a white crystalline solid. The reaction is carried out in a solvent such as ethanol or acetone, and it requires careful control of temperature and pressure to ensure the formation of the desired product.
特性
IUPAC Name |
4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVNVQCTNBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)


